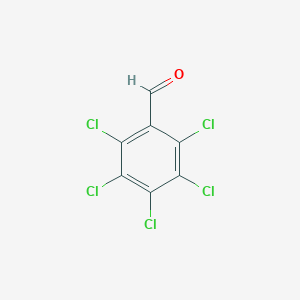

Pentachlorobenzaldehyde

Description

Properties

IUPAC Name |

2,3,4,5,6-pentachlorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7HCl5O/c8-3-2(1-13)4(9)6(11)7(12)5(3)10/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFFTWZZGUGZURK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7HCl5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60277473 | |

| Record name | Pentachlorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60277473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19635-52-0 | |

| Record name | Pentachlorobenzaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2476 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentachlorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60277473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Pentachlorobenzaldehyde chemical properties and structure

An In-depth Technical Guide to Pentachlorobenzaldehyde: Chemical Properties and Structure

Abstract

This compound (C₇HCl₅O) is a fully chlorinated aromatic aldehyde of significant interest in synthetic chemistry. Characterized by a benzaldehyde core saturated with five chlorine substituents, its chemical behavior is dominated by the interplay between the electron-withdrawing nature of the polychlorinated ring and the reactivity of the aldehyde functional group. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, spectroscopic profile, reactivity, and applications. We will delve into its structural attributes, predictable spectral characteristics, and its role as a versatile precursor for synthesizing complex chlorinated organic molecules, including pharmaceuticals, dyes, and specialized agrochemicals. Safety considerations derived from related chlorinated compounds are also discussed to ensure proper handling in a research and development setting.

Molecular Structure and Identification

This compound is an organic compound where a benzene ring is symmetrically substituted with five chlorine atoms and a single formyl (-CHO) group. This high degree of chlorination profoundly influences its electronic properties and steric profile.

The IUPAC name for this compound is 2,3,4,5,6-pentachlorobenzaldehyde .[1] Its identity is unambiguously confirmed by its unique CAS Registry Number, 19635-52-0 .[1]

Key identification parameters are summarized below:

| Identifier | Value | Source |

| Molecular Formula | C₇HCl₅O | [1] |

| Molecular Weight | 278.3 g/mol | [1] |

| CAS Number | 19635-52-0 | [1] |

| IUPAC Name | 2,3,4,5,6-pentachlorobenzaldehyde | [1] |

| Canonical SMILES | C(=O)C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl | [1] |

| InChI Key | XFFTWZZGUGZURK-UHFFFAOYSA-N | [1] |

The structure consists of a planar benzene ring, with the aldehyde group's carbon and oxygen atoms also lying in the same plane. The five chlorine atoms create a sterically hindered and highly electrophilic aromatic system.

Caption: Molecular Structure of 2,3,4,5,6-Pentachlorobenzaldehyde.

Physicochemical Properties

| Property | Value | Comments and Source |

| Appearance | Colorless to pale yellow liquid | Characterized by a strong, pungent odor and lachrymatory (tear-inducing) properties.[2] |

| Boiling Point | 328.8 °C (at 760 mmHg) | [3] |

| Melting Point | N/A | Not consistently reported in major chemical databases.[3] |

| Density | 1.73 g/cm³ | [3] |

| Flash Point | 138.5 °C | [3] |

| Vapor Pressure | 0.000186 mmHg at 25 °C | [3] |

| Refractive Index | 1.633 | [3] |

| Water Solubility | Very low (predicted) | The highly hydrophobic pentachlorophenyl ring suggests negligible water solubility. This is supported by a high calculated XLogP3-AA value of 4.5, indicating strong lipophilicity.[1] Related compounds like 4-chlorobenzaldehyde are also poorly soluble in water.[4] |

| Organic Solvent Solubility | High (predicted) | Expected to be soluble in a range of organic solvents such as ethers, chloroform, and aromatic hydrocarbons, consistent with the "like dissolves like" principle.[5] |

Spectroscopic Profile

While experimental spectra for this compound are not widely published, its structure allows for reliable prediction of its key spectroscopic features. These predictions are based on established principles and data from analogous compounds like benzaldehyde and other chlorinated benzaldehydes.[6][7][8][9]

Infrared (IR) Spectroscopy

The IR spectrum is expected to be dominated by vibrations from the carbonyl group and the chlorinated aromatic ring.

| Wavenumber (cm⁻¹) | Vibration | Expected Intensity | Rationale |

| ~2820, ~2720 | Aldehyde C-H Stretch | Weak-Medium | The characteristic "Fermi doublet" for the aldehyde C-H bond is a definitive marker for this functional group.[9] |

| ~1715 | Carbonyl (C=O) Stretch | Strong | A very strong and sharp absorption typical for aromatic aldehydes. Conjugation with the ring slightly lowers the frequency compared to aliphatic aldehydes. |

| 1500-1600 | Aromatic C=C Stretch | Medium | Absorptions corresponding to the vibrations of the pentachlorinated benzene ring. |

| < 800 | C-Cl Stretch | Strong | Multiple strong bands are expected in the fingerprint region corresponding to the C-Cl bonds. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectrum is predicted to be remarkably simple due to the molecule's structure.

-

¹H NMR: A single signal is expected.

-

~10.0 ppm (singlet, 1H): This downfield chemical shift is characteristic of the highly deshielded aldehyde proton (-CHO). The absence of adjacent protons results in a singlet. There are no other protons, so the aromatic region (7-8 ppm) will be empty.

-

-

¹³C NMR: Several signals are anticipated for the seven unique carbon atoms.

-

~190 ppm: The carbonyl carbon of the aldehyde group.

-

130-145 ppm: Multiple signals corresponding to the six carbons of the pentachlorinated aromatic ring. The exact shifts are influenced by the strong inductive effects of the chlorine atoms.

-

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) would provide crucial information for structural confirmation.

-

Molecular Ion (M⁺): The monoisotopic mass is 275.85 Da.[1] A prominent molecular ion peak cluster would be observed due to the isotopic distribution of the five chlorine atoms (³⁵Cl and ³⁷Cl), creating a characteristic M, M+2, M+4, etc., pattern.

-

Key Fragments:

-

[M-1]⁺: Loss of the hydrogen atom from the aldehyde group.

-

[M-29]⁺: Loss of the formyl radical (•CHO).

-

[M-Cl]⁺: Loss of a chlorine atom.

-

Further fragmentation would involve sequential loss of chlorine and CO.

-

Chemical Reactivity and Synthesis

Core Reactivity

The reactivity of this compound is a duality of its two main components: the aldehyde group and the perchlorinated ring.

-

Nucleophilic Addition to the Carbonyl Group: The aldehyde's carbonyl carbon is electrophilic and serves as the primary site for reactivity. It readily undergoes nucleophilic attack by reagents such as Grignard reagents, organolithium compounds, and cyanide to form secondary alcohols.[2]

-

Reduction: The aldehyde can be easily reduced to the corresponding primary alcohol, 2,3,4,5,6-pentachlorobenzyl alcohol, using standard reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[2]

-

Derivative Formation: It reacts with primary amines to form imines (Schiff bases) and with alcohols in the presence of an acid catalyst to form acetals. These reactions are fundamental for creating more complex molecular scaffolds.[2]

-

Ring Stability: The pentachlorophenyl ring is exceptionally stable and generally unreactive towards electrophilic aromatic substitution due to the strong deactivating effect of the five chlorine atoms.

Caption: General mechanism for nucleophilic addition to this compound.

Generalized Synthesis Protocol

This compound is not as commercially common as less-chlorinated analogs, and its synthesis requires robust conditions. A plausible and effective laboratory-scale synthesis involves the oxidation of pentachlorotoluene, which is a known upstream precursor.[3]

The causality for this choice is clear: the pentachlorophenyl group is highly resistant to oxidation, allowing for selective transformation of the benzylic methyl group. Strong oxidizing agents are required for this conversion.

Caption: Generalized workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve pentachlorotoluene in a suitable solvent mixture, such as aqueous acetic acid.

-

Oxidation: Slowly add a strong oxidizing agent, such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), in portions. The choice of oxidant is critical; it must be powerful enough to oxidize the methyl group but not degrade the aromatic ring.

-

Reaction: Heat the mixture to reflux and maintain for several hours. The reaction progress should be monitored by an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature. Quench any remaining oxidant (e.g., with sodium bisulfite for KMnO₄).

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like dichloromethane or diethyl ether. Wash the organic layer sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Applications in Research and Development

This compound serves as a valuable building block in organic synthesis due to its unique combination of a reactive aldehyde handle and a stable, electron-poor aromatic ring.

-

Pharmaceutical Synthesis: It is a precursor for creating highly functionalized molecules. The aldehyde group can be transformed into a variety of other functional groups, making it a key intermediate in the synthesis of certain pharmaceuticals.[2]

-

Agrochemicals: Its high chlorine content imparts properties that are explored in the development of novel pesticides and fungicides.[2]

-

Dyes and Pigments: It can be used as a starting material for specialized dyes where the chlorinated ring provides stability and specific chromophoric properties.[2]

-

Materials Science: The pentachlorophenyl moiety can be incorporated into polymers to enhance thermal stability and flame retardant properties.

Safety and Handling

Specific toxicological data for this compound is limited. However, based on data for related compounds like monochlorobenzaldehydes and pentafluorobenzaldehyde, a high degree of caution is warranted.[10][11][12]

-

Toxicity: Expected to be harmful if swallowed, inhaled, or absorbed through the skin. The high chlorine content may lead to long-term adverse effects in the aquatic environment.

-

Irritation: Assumed to be a severe irritant to the eyes, skin, and respiratory system. It is noted to have lachrymatory properties.[2]

-

Handling:

-

Work in a well-ventilated fume hood at all times.

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Avoid inhalation of vapors and direct contact with skin and eyes.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[13]

Conclusion

This compound is a specialized chemical intermediate whose properties are defined by its perchlorinated aromatic core. Its high reactivity at the aldehyde position, coupled with the stability of the C₆Cl₅ ring, makes it a valuable tool for synthetic chemists aiming to construct complex, chlorine-rich organic molecules. While gaps in its publicly documented physicochemical and toxicological data exist, its behavior and properties can be reliably predicted from established chemical principles, enabling its effective and safe use in advanced research and development applications.

References

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Benzaldehyde. PubChem Compound Database. Retrieved from [Link]

-

Loba Chemie. (2016). P-CHLOROBENZALDEHYDE FOR SYNTHESIS MSDS. Retrieved from [Link]

-

Solubility of Things. (n.d.). Benzaldehyde. Retrieved from [Link]

-

Zhao, B., Shang, R., Cheng, W.-M., & Fu, Y. (2018). Supporting Information: Decarboxylative Formylation of Aryl Halides with Glyoxylic Acid by Merging Organophotoredox with Palladium Catalysis. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzene, pentachloro-. NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Chlorobenzaldehyde. PubChem Compound Database. Retrieved from [Link]

-

Organic Syntheses. (n.d.). m-CHLOROBENZALDEHYDE. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzaldehyde, 4-chloro-. NIST Chemistry WebBook. Retrieved from [Link]

-

The Good Scents Company. (n.d.). para-chlorobenzaldehyde. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzaldehyde. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzene, pentachloro-. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Pentafluorobenzaldehyde. NIST Chemistry WebBook. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2,2'-DICHLORO-α,α'-EPOXYBIBENZYL. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0006115). Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzaldehyde, 4-chloro-. NIST Chemistry WebBook. Retrieved from [Link]

-

LookChem. (n.d.). Cas 19635-52-0, this compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Pentafluorobenzaldehyde. PubChem Compound Database. Retrieved from [Link]

-

Organic Syntheses. (n.d.). p-DIMETHYLAMINOBENZALDEHYDE. Retrieved from [Link]

Sources

- 1. This compound | C7HCl5O | CID 220151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Cas 19635-52-0,this compound | lookchem [lookchem.com]

- 4. 4-Chlorobenzaldehyde | C7H5ClO | CID 7726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. 4-Chlorobenzaldehyde(104-88-1) 1H NMR spectrum [chemicalbook.com]

- 7. 3-Chlorobenzaldehyde(587-04-2) 1H NMR spectrum [chemicalbook.com]

- 8. Benzaldehyde, 4-chloro- [webbook.nist.gov]

- 9. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. lobachemie.com [lobachemie.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Synthesis and Purification of Pentachlorobenzaldehyde

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged in the synthesis and purification of pentachlorobenzaldehyde. The methodologies presented herein are grounded in established chemical principles, providing not only procedural steps but also the underlying rationale to ensure reproducibility, scalability, and safety.

Introduction: The Profile of this compound

This compound (C₇HCl₅O) is a highly chlorinated aromatic aldehyde.[1][2] Its structure, featuring a benzene ring substituted with five chlorine atoms and a formyl group, renders it a valuable and reactive intermediate in organic synthesis. The electron-withdrawing nature of the five chlorine atoms significantly influences the reactivity of both the aromatic ring and the aldehyde functional group. It is a key precursor in the manufacturing of various specialized chemicals, including certain pharmaceuticals, dyes, and agrochemicals.[3] A thorough understanding of its synthesis and purification is paramount for obtaining high-purity material essential for subsequent applications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 2,3,4,5,6-pentachlorobenzaldehyde | [2] |

| CAS Number | 19635-52-0 | [1][2] |

| Molecular Formula | C₇HCl₅O | [1][2] |

| Molecular Weight | 278.35 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid/low-melting solid with a strong odor | [3] |

| Boiling Point | 328.8°C at 760 mmHg | [1] |

| Density | 1.73 g/cm³ | [1] |

Part 1: Synthesis of this compound

Several synthetic pathways can be envisioned for the preparation of this compound. The selection of an optimal route depends on factors such as the availability of starting materials, desired scale, and safety considerations.

Overview of Synthetic Strategies

-

Oxidation of Pentachlorotoluene: This is a direct and logical approach, involving the oxidation of the methyl group of pentachlorotoluene.[4] Methods analogous to the oxidation of p-chlorotoluene, such as using manganese-containing zeolite catalysts or chromyl chloride (in an Etard reaction), could be adapted for this transformation.[5][6]

-

Hydrolysis of Pentachlorobenzal Chloride: This is a classic and reliable method for aldehyde synthesis from the corresponding dichloromethyl arene.[5][7] Given the stability of the precursor and the straightforward nature of the hydrolysis, this route is often preferred for its predictability and scalability.[8][9]

-

Formylation of Pentachlorobenzene: Direct formylation via electrophilic aromatic substitution, such as the Friedel-Crafts or Gattermann-Koch reactions, is theoretically possible.[10][11] However, the pentachlorinated benzene ring is extremely electron-deficient and thus highly deactivated towards electrophilic attack.[12] Consequently, these reactions are generally not feasible or result in impractically low yields for this substrate.

Featured Synthesis: Hydrolysis of Pentachlorobenzal Chloride

This guide will focus on the hydrolysis of pentachlorobenzal chloride, a robust and well-documented method for analogous compounds.

Causality and Mechanistic Insight: The reaction proceeds via a nucleophilic substitution mechanism.[9][13] While benzyl halides can react through both Sₙ1 and Sₙ2 pathways, the presence of five strongly electron-withdrawing chlorine atoms on the aromatic ring destabilizes the potential benzylic carbocation intermediate required for an Sₙ1 pathway. Therefore, the reaction is more likely to proceed through an Sₙ2-like mechanism, where a water molecule directly attacks the dichloromethyl carbon.[9] The reaction is typically heated to overcome the activation energy and may be performed in a biphasic system or with a co-solvent to enhance the miscibility of the organic substrate and aqueous nucleophile.

Caption: Reaction scheme for the hydrolysis of pentachlorobenzal chloride.

Detailed Experimental Protocol: Synthesis

This protocol is a representative procedure and should be adapted and optimized based on laboratory-specific conditions and safety assessments.

-

Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a temperature probe, add pentachlorobenzal chloride (e.g., 20 mmol, 1.0 eq). Add 100 mL of a 9:1 mixture of dioxane and water.

-

Rationale: The dioxane/water mixture serves as a homogeneous solvent system, ensuring the organic substrate and the aqueous reagent are in the same phase, which accelerates the reaction rate compared to a biphasic system.

-

-

Hydrolysis: Begin vigorous stirring and heat the mixture to reflux (approximately 95-100°C) using a heating mantle. Maintain reflux for 4-6 hours.

-

Rationale: Heating provides the necessary activation energy for the nucleophilic substitution. The reaction progress should be monitored to determine the point of completion.

-

-

Reaction Monitoring: Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). A typical TLC system would be 4:1 Hexane:Ethyl Acetate on silica gel. The disappearance of the starting material spot indicates reaction completion.

-

Work-up and Extraction: a. Once the reaction is complete, allow the mixture to cool to room temperature. b. Transfer the reaction mixture to a 500 mL separatory funnel. Add 100 mL of diethyl ether and 100 mL of deionized water. Shake vigorously and allow the layers to separate. c. Separate the layers and extract the aqueous layer twice more with 50 mL portions of diethyl ether. d. Combine the organic extracts and wash with 50 mL of saturated sodium bicarbonate solution to neutralize the hydrochloric acid byproduct, followed by 50 mL of brine.

-

Rationale: The basic wash with sodium bicarbonate is crucial to remove acidic byproducts (HCl), which can interfere with subsequent steps and product stability.[14]

-

-

Drying and Solvent Removal: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.

Part 2: Purification of this compound

The crude product obtained from the synthesis will contain unreacted starting materials, byproducts, and residual solvent. Purification is essential to achieve the high-purity compound required for analytical standards or further synthetic applications.

Primary Purification Technique: Recrystallization

Recrystallization is a powerful and widely used technique for purifying crystalline solids.[15][16] The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[17] An ideal solvent will dissolve the compound completely at an elevated temperature but poorly at room temperature or below, while impurities remain soluble at all temperatures or are insoluble at high temperatures.[16][17]

Solvent Selection: The choice of solvent is critical and often determined empirically. For a polar molecule like this compound, solvents like ethanol, methanol, or mixed solvent systems such as hexane/ethyl acetate or hexane/acetone are good starting points.[18]

Caption: A generalized workflow for the purification of solids via recrystallization.

Detailed Experimental Protocol: Recrystallization

-

Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of a selected solvent (e.g., ethanol) and heat the mixture gently on a hot plate with stirring. Continue adding the solvent in small portions until the solid just dissolves completely.

-

Rationale: Using the minimum amount of hot solvent is key to maximizing recovery. Adding excess solvent will keep more of the product dissolved upon cooling, reducing the yield.[16]

-

-

Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and swirl. Reheat the solution to boiling for a few minutes.

-

Rationale: Activated charcoal has a high surface area and adsorbs colored impurities.

-

-

Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and fluted filter paper to remove them.[19]

-

Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period to promote the formation of large, pure crystals.[16] Once at room temperature, the flask can be placed in an ice-water bath to maximize crystal formation.[17]

-

Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel.[19] Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities. Dry the purified crystals under vacuum to remove residual solvent. The purity can be assessed by melting point analysis or chromatographic techniques.[17]

Part 3: Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate precautions in a well-ventilated fume hood.

Table 2: GHS Hazard Information for this compound

| Hazard Code | Statement |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H317 | May cause an allergic skin reaction |

| H319 | Causes serious eye irritation |

| H411 | Toxic to aquatic life with long lasting effects |

| Source: Sigma-Aldrich Safety Data Sheet |

Handling Precautions:

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Engineering Controls: Use only in a chemical fume hood to avoid inhalation of dust or vapors.[20][21]

-

Storage: Store in a tightly closed container in a cool, dry place. It may be air-sensitive and benefit from storage under an inert atmosphere.[21]

-

Disposal: Dispose of waste according to local, state, and federal regulations. Avoid release into the environment.

References

-

Cas 19635-52-0, this compound. LookChem. Available from: [Link]

-

This compound | C7HCl5O | CID 220151. PubChem, National Institutes of Health. Available from: [Link]

-

SAFETY DATA SHEET - Benzaldehyde. Chem-Supply. Available from: [Link]

-

p-CHLOROBENZALDEHYDE. Organic Syntheses Procedure. Available from: [Link]

-

Friedel–Crafts reaction. Wikipedia. Available from: [Link]

-

Pentachlorotoluene. Wikipedia. Available from: [Link]

-

Rapid and highly efficient gas chromatographic method for the separation and determination of bromofluorobenzaldehydes with the application of low thermal mass technology (LTM). Royal Society of Chemistry. Available from:

-

4-Chlorobenzaldehyde. Wikipedia. Available from: [Link]

-

Efficient synthesis of p-chlorobenzaldehyde through liquid-phase oxidation of p-chlorotoluene using manganese-containing ZSM-5 as catalyst. RSC Publishing. Available from: [Link]

-

Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry, University of Rochester. Available from: [Link]

-

The determination of chlorine in pentachlorophenol and pentachlorophenol laurate. ResearchGate. Available from: [Link]

-

Recrystallization and Crystallization. University of California, Irvine. Available from: [Link]

-

Purification by Recrystallization. City University of New York (CUNY). Available from: [Link]

-

Recrystallization. Professor Dave Explains, YouTube. Available from: [Link]

-

m-CHLOROBENZALDEHYDE. Organic Syntheses Procedure. Available from: [Link]

-

4-Chlorobenzaldehyde | C7H5ClO | CID 7726. PubChem, National Institutes of Health. Available from: [Link]

-

2.1: RECRYSTALLIZATION. Chemistry LibreTexts. Available from: [Link]

-

2,3,4,5,6-Pentachlorotoluene | C7H3Cl5 | CID 13412. PubChem, National Institutes of Health. Available from: [Link]

-

Applications of Friedel–Crafts reactions in total synthesis of natural products. National Institutes of Health (PMC). Available from: [Link]

-

Friedel Crafts Alkylation and Acylation Reaction Mechanism. The Organic Chemistry Tutor, YouTube. Available from: [Link]

-

Numerical Simulation and Process Enhancement of the Hydrolysis of 2-Chlorobenzal Chloride. MDPI. Available from: [Link]

-

18.2 Friedel Crafts Alkylation and Acylation. Chad's Prep, YouTube. Available from: [Link]

-

Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. Available from: [Link]

Sources

- 1. Cas 19635-52-0,this compound | lookchem [lookchem.com]

- 2. This compound | C7HCl5O | CID 220151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy this compound | 19635-52-0 [smolecule.com]

- 4. Pentachlorotoluene - Wikipedia [en.wikipedia.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Efficient synthesis of p-chlorobenzaldehyde through liquid-phase oxidation of p-chlorotoluene using manganese-containing ZSM-5 as catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. 4-Chlorobenzaldehyde - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 11. m.youtube.com [m.youtube.com]

- 12. m.youtube.com [m.youtube.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. scs.illinois.edu [scs.illinois.edu]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. youtube.com [youtube.com]

- 18. Reagents & Solvents [chem.rochester.edu]

- 19. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 20. acrospharma.co.kr [acrospharma.co.kr]

- 21. assets.thermofisher.com [assets.thermofisher.com]

Pentachlorobenzaldehyde CAS number and molecular formula

An In-depth Technical Guide to Pentachlorobenzaldehyde: Properties, Synthesis, and Applications

Abstract

This compound is a highly chlorinated aromatic aldehyde, a specialized chemical intermediate of significant interest in synthetic chemistry. Its structure, characterized by a benzene ring substituted with five chlorine atoms and an aldehyde functional group, imparts unique reactivity and makes it a valuable precursor in the synthesis of complex organic molecules.[1] This guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis methodologies, key reactions, and applications, with a particular focus on its relevance to researchers in materials science and drug development. Safety and handling protocols are also detailed to ensure its proper use in a laboratory setting.

Chemical Identity and Physicochemical Properties

This compound is unequivocally identified by its unique CAS number and molecular structure. The presence of five electron-withdrawing chlorine atoms significantly influences the reactivity of the aldehyde group and the aromatic ring.

IUPAC Name: 2,3,4,5,6-pentachlorobenzaldehyde[1][2] CAS Number: 19635-52-0[1][2][3] Molecular Formula: C₇HCl₅O[1][2][3]

A summary of its key physicochemical properties is presented below for quick reference.

| Property | Value | Source |

| Molecular Weight | 278.3 g/mol | [1][2] |

| Boiling Point | 328.8°C at 760 mmHg | [3] |

| Density | 1.73 g/cm³ | [3] |

| Flash Point | 138.5°C | [3] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Strong, pungent | [1] |

Synthesis and Chemical Reactivity

The synthesis of this compound leverages established chlorination techniques, while its reactivity is dominated by the aldehyde functional group, modified by the heavily chlorinated ring.

Synthesis Methodologies

The production of this compound typically involves the exhaustive chlorination of a benzaldehyde precursor. The primary industrial and laboratory approaches include:

-

Direct Chlorination: This method involves the reaction of benzaldehyde with chlorine gas (Cl₂). The reaction requires controlled conditions and often a catalyst to drive the substitution of all five hydrogen atoms on the aromatic ring.[1] The electron-withdrawing nature of the aldehyde group deactivates the ring, necessitating forceful conditions to achieve full chlorination.

-

Grignard Reaction-Based Synthesis: An alternative route can involve the formation of a pentachlorophenyl Grignard reagent (from a compound like hexachlorobenzene) which then reacts with an electrophilic formylating agent such as N,N-dimethylformamide (DMF) to introduce the aldehyde group.[1]

Caption: General workflow for the synthesis of this compound.

Key Chemical Reactions

The reactivity of this compound is centered around its aldehyde group. The five chlorine atoms are generally stable and do not participate in typical nucleophilic aromatic substitution reactions unless under extreme conditions.

-

Nucleophilic Addition: The carbonyl carbon is electrophilic and readily undergoes attack by nucleophiles. This is the foundation for forming derivatives such as imines (reaction with amines) and alcohols (after reduction).[1]

-

Reduction: The aldehyde can be reduced to the corresponding pentachlorobenzyl alcohol using standard reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).[1]

-

Oxidation: Strong oxidizing agents can convert the aldehyde group to a carboxylic acid, yielding pentachlorobenzoic acid.

Applications in Research and Drug Development

This compound serves as a crucial building block and intermediate in the synthesis of a variety of target molecules across different industries.[1] The heavily chlorinated aromatic scaffold is a unique feature that can be exploited to create compounds with specific steric and electronic properties.

-

Pharmaceutical Synthesis: It is a precursor for certain active pharmaceutical ingredients (APIs). For example, it can be used in the synthesis of antiparasitic drugs.[1] The general class of substituted benzaldehydes is critical in medicinal chemistry for creating diverse molecular libraries to target biological pathways, including those in oncology.[4][5]

-

Agrochemicals: The compound is a starting material for some pesticides and fungicides, where the polychlorinated structure contributes to biological activity.[1]

-

Dyes and Pigments: It can be incorporated into the structure of certain dyes and pigments, where the chlorination can enhance properties like lightfastness and chemical stability.[1]

Caption: Applications of this compound as a chemical intermediate.

Safety, Handling, and Storage

Working with halogenated aromatic aldehydes requires strict adherence to safety protocols. Although a specific safety data sheet (SDS) for this compound is not detailed in the provided search results, the protocols for similar compounds like pentafluorobenzaldehyde and chlorobenzaldehydes offer an authoritative guide.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent contact with the eyes.[6]

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile) to avoid skin contact.[7]

-

Body Protection: A lab coat or chemical-resistant apron should be worn.[7]

-

Respiratory Protection: All handling should be performed in a well-ventilated fume hood. If ventilation is inadequate, a respirator with an appropriate cartridge for organic vapors is necessary.[6][7]

Handling and First Aid

-

Handling: Avoid all personal contact, including inhalation of vapors.[8] Keep away from heat, sparks, and open flames.[6][9] Wash hands thoroughly after handling.[6][8]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[6][7]

-

Skin Contact: Remove contaminated clothing and wash the affected area immediately with soap and plenty of water.[6][9]

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6][9]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7][9]

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[6][8]

-

Keep away from incompatible materials such as strong oxidizing agents, bases, and reducing agents.[9]

-

Store under an inert atmosphere if the material is sensitive to air or moisture.[6]

Conclusion

This compound, identified by CAS number 19635-52-0, is a versatile and reactive chemical intermediate. Its fully chlorinated aromatic ring provides a unique platform for the synthesis of specialized chemicals for the pharmaceutical, agrochemical, and dye industries. While its utility is significant, its handling requires stringent safety measures due to its potential hazards. This guide serves as a foundational resource for scientists and researchers aiming to utilize this compound in their synthetic and developmental endeavors.

References

-

Cas 19635-52-0, this compound . LookChem. Available at: [Link]

-

p-CHLOROBENZALDEHYDE FOR SYNTHESIS MSDS . Loba Chemie. Available at: [Link]

-

This compound | C7HCl5O | CID 220151 . PubChem, National Institutes of Health. Available at: [Link]

-

p-CHLOROBENZALDEHYDE . Organic Syntheses Procedure. Available at: [Link]

-

Efficient synthesis of p-chlorobenzaldehyde through liquid-phase oxidation of p-chlorotoluene using manganese-containing ZSM-5 as catalyst . RSC Publishing. Available at: [Link]

-

Benzaldehyde, 4-chloro- . NIST WebBook. Available at: [Link]

Sources

- 1. Buy this compound | 19635-52-0 [smolecule.com]

- 2. This compound | C7HCl5O | CID 220151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cas 19635-52-0,this compound | lookchem [lookchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. lobachemie.com [lobachemie.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. fishersci.com [fishersci.com]

A Technical Guide to the Spectroscopic Characterization of Pentachlorobenzaldehyde

Introduction

Pentachlorobenzaldehyde (C₇HCl₅O) is a highly chlorinated aromatic aldehyde of significant interest in synthetic chemistry, serving as a versatile intermediate in the manufacturing of pesticides, pharmaceuticals, and dyes.[1] Its unique electronic and steric properties, conferred by the five chlorine substituents and the reactive aldehyde functionality, necessitate a thorough understanding of its structural and spectroscopic characteristics for effective utilization and quality control. This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Due to the limited availability of published experimental spectra for this specific compound, this guide leverages established principles of spectroscopy and data from analogous chlorinated and substituted benzaldehydes to present a robust, predictive analysis. This document is intended to serve as a vital resource for researchers, scientists, and professionals in drug development by offering both predicted spectral data and the detailed experimental protocols required to obtain and verify these findings.

Molecular Structure and Properties

This compound is a solid with a molecular weight of approximately 278.35 g/mol .[2] The molecule consists of a benzene ring substituted with five chlorine atoms and one formyl group. The extensive chlorination significantly influences the electronic environment of the aromatic ring and the aldehyde proton, which is reflected in its spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR are critical for structural confirmation.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is predicted to be simple, exhibiting a single resonance corresponding to the aldehyde proton.

-

Chemical Shift (δ): The aldehyde proton is expected to appear as a singlet in the downfield region of the spectrum, typically between 9.8 and 10.5 ppm . In benzaldehyde, the aldehyde proton resonates around 10.0 ppm.[3] The electron-withdrawing nature of the five chlorine atoms on the aromatic ring will deshield the aldehyde proton, likely shifting it further downfield. For instance, the aldehyde proton of para-chlorobenzaldehyde appears at approximately 10 ppm.[4]

-

Multiplicity: Due to the absence of adjacent protons, the signal will be a singlet (s) .

-

Integration: The integral of this peak will correspond to one proton .

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show seven distinct signals, one for the carbonyl carbon and six for the aromatic carbons.

-

Carbonyl Carbon: The carbonyl carbon of the aldehyde group is highly deshielded and is predicted to have a chemical shift in the range of 185-195 ppm .[5] The carbonyl carbon in benzaldehyde appears at 192.3 ppm.[5]

-

Aromatic Carbons: The chemical shifts of the five chlorine-substituted carbons and the carbon attached to the aldehyde group will be influenced by the additive effects of the substituents.[1][6][7]

-

C-CHO (C1): The carbon atom bearing the aldehyde group is expected to be in the range of 135-140 ppm .

-

C-Cl (C2-C6): The five carbons attached to chlorine atoms are predicted to resonate in the region of 130-145 ppm . The exact chemical shifts will vary depending on the relative positions of the chlorine atoms and the aldehyde group.

-

Experimental Protocol for NMR Spectroscopy

This protocol outlines the standard procedure for acquiring high-quality NMR spectra of this compound.

-

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.[8]

-

Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.[8]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[8]

-

Cap the NMR tube and gently agitate to ensure complete dissolution.

-

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Set the appropriate acquisition parameters for ¹H or ¹³C NMR, including pulse width, acquisition time, and relaxation delay.[9]

-

-

Data Acquisition:

-

Acquire the Free Induction Decay (FID) signal.

-

For ¹³C NMR, a larger number of scans will be necessary to achieve a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.[10]

-

-

Data Processing:

-

Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

-

Phase and baseline correct the spectrum.

-

Calibrate the chemical shift axis using the internal standard.

-

Integrate the peaks in the ¹H NMR spectrum.

-

NMR Workflow Diagram

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Spectrum

The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl group, C-H stretching of the aldehyde, C-Cl stretching, and aromatic C=C stretching.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch (Aldehyde) | 1700 - 1720 | Strong |

| C-H Stretch (Aldehyde) | 2820 - 2850 and 2720 - 2750 | Medium to Weak |

| C-Cl Stretch | 600 - 800 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Weak |

The C=O stretching frequency is a strong, sharp band and is highly diagnostic for the aldehyde functionality. The presence of multiple electron-withdrawing chlorine atoms may slightly increase this frequency. The C-H stretch of the aldehyde often appears as a pair of weak bands. The C-Cl stretching vibrations will likely produce strong absorptions in the fingerprint region.

Experimental Protocol for FTIR Spectroscopy

This protocol describes the acquisition of an FTIR spectrum of solid this compound using the Attenuated Total Reflectance (ATR) technique.

-

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of solid this compound powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

-

Instrument Setup:

-

Collect a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Lower the ATR press to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The typical spectral range is 4000-400 cm⁻¹.

-

-

Data Processing:

-

The software will automatically perform the background subtraction.

-

Identify and label the significant absorption peaks in the spectrum.

-

FTIR Workflow Diagram

Sources

- 1. 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: substituent chemical shift increments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. chegg.com [chegg.com]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. pubsapp.acs.org [pubsapp.acs.org]

- 10. benchchem.com [benchchem.com]

Literature review on Pentachlorobenzaldehyde applications in organic chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Reactivity of a Polychlorinated Aromatic Aldehyde

Pentachlorobenzaldehyde (PCBA), a crystalline solid at room temperature, presents a fascinating case study in the influence of extensive halogenation on the reactivity of a fundamental organic functional group. The presence of five electron-withdrawing chlorine atoms on the aromatic ring dramatically alters the electronic properties of the benzaldehyde scaffold, rendering the carbonyl carbon exceptionally electrophilic and the aromatic ring susceptible to nucleophilic aromatic substitution under specific conditions. This guide delves into the diverse applications of this compound in organic chemistry, providing not only a review of its synthetic utility but also detailed, field-proven insights into the causality behind experimental choices and self-validating protocols for its key transformations.

The heightened electrophilicity of the carbonyl carbon in this compound makes it a prime substrate for a variety of nucleophilic addition reactions. This reactivity is the cornerstone of its application as a building block for more complex molecular architectures. Furthermore, the chlorinated aromatic ring, while generally deactivated towards electrophilic aromatic substitution, can participate in nucleophilic aromatic substitution (SNAr) reactions, offering a pathway to highly functionalized aromatic compounds.

This technical guide will explore the core applications of this compound, including its role in the synthesis of stilbenes, chalcones, heterocyclic compounds, and as a precursor to other valuable pentachlorophenyl derivatives. For each application, we will dissect the underlying reaction mechanisms and provide detailed experimental protocols, empowering researchers to confidently incorporate this versatile reagent into their synthetic strategies.

I. Carbon-Carbon Bond Forming Reactions: Building Molecular Complexity

The pronounced electrophilicity of the carbonyl group in this compound makes it an excellent partner in a variety of carbon-carbon bond-forming reactions. These transformations are fundamental to the construction of complex organic molecules and are often the linchpin in the synthesis of pharmaceuticals, agrochemicals, and materials with novel properties.

The Wittig Reaction: A Gateway to Pentachlorostilbenes

The Wittig reaction stands as a paramount method for the synthesis of alkenes from aldehydes and ketones.[1] In the context of this compound, this reaction provides a direct and reliable route to pentachlorostilbenes and their derivatives, which are of interest for their potential photophysical and biological properties. The strong electron-withdrawing nature of the pentachlorophenyl group significantly influences the reactivity of the aldehyde and can affect the stereochemical outcome of the reaction.[2]

Causality Behind Experimental Choices:

The choice of the phosphonium ylide is critical in a Wittig reaction. For the synthesis of stilbenes from this compound, a benzyl-substituted phosphonium ylide is typically employed. The stability of the ylide plays a crucial role in determining the E/Z selectivity of the resulting alkene. Unstabilized ylides, such as those derived from simple alkyl halides, tend to favor the formation of the Z-alkene, while stabilized ylides, often containing an electron-withdrawing group, generally lead to the E-alkene.[3] Given the steric bulk of the pentachlorophenyl group, the formation of the more thermodynamically stable E-isomer is often favored. The choice of base for the deprotonation of the phosphonium salt to generate the ylide is also important; strong bases like n-butyllithium or sodium hydride are commonly used for unstabilized ylides, while weaker bases can be employed for stabilized ylides.

Experimental Protocol: Synthesis of (E)-Pentachlorostilbene via the Wittig Reaction

This protocol is adapted from established Wittig reaction procedures.[4]

-

Preparation of the Phosphonium Ylide:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add benzyltriphenylphosphonium chloride (1.1 equivalents) and anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of n-butyllithium (1.1 equivalents) in hexanes dropwise via syringe.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, during which time the color will typically change to a deep red or orange, indicating the formation of the ylide.

-

-

Reaction with this compound:

-

Dissolve this compound (1.0 equivalent) in anhydrous THF in a separate flame-dried flask under a nitrogen atmosphere.

-

Slowly add the solution of this compound to the ylide solution at room temperature.

-

Stir the reaction mixture at room temperature for 4-6 hours or until thin-layer chromatography (TLC) indicates the complete consumption of the starting aldehyde.

-

-

Workup and Purification:

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic phase under reduced pressure.

-

The crude product will contain triphenylphosphine oxide as a major byproduct. This can be removed by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, or by recrystallization from a suitable solvent like ethanol.

-

Caption: General workflow for the synthesis of (E)-Pentachlorostilbene via the Wittig Reaction.

Knoevenagel Condensation: Access to Electron-Deficient Alkenes

The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction between an aldehyde or ketone and an active methylene compound, catalyzed by a base.[5] The exceptional electrophilicity of this compound makes it an ideal substrate for this reaction, readily condensing with a variety of active methylene compounds to produce highly electron-deficient alkenes. These products can serve as valuable intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Causality Behind Experimental Choices:

The choice of the active methylene compound dictates the functionality of the resulting alkene. Common examples include malononitrile, ethyl cyanoacetate, and diethyl malonate. The basic catalyst is a crucial component of the reaction. Weak bases such as piperidine, pyridine, or ammonium salts are typically employed to avoid self-condensation of the aldehyde.[6] The reaction is often carried out in a protic solvent like ethanol or methanol, which helps to solvate the intermediates and facilitate proton transfer steps. In some cases, the reaction can be performed under solvent-free conditions, which aligns with the principles of green chemistry.[7]

Experimental Protocol: Knoevenagel Condensation of this compound with Malononitrile

This protocol is based on general procedures for Knoevenagel condensation.[7]

-

Reaction Setup:

-

In a round-bottom flask, dissolve this compound (1.0 equivalent) and malononitrile (1.1 equivalents) in ethanol.

-

Add a catalytic amount of piperidine (e.g., 0.1 equivalents).

-

Equip the flask with a reflux condenser and a magnetic stir bar.

-

-

Reaction Execution:

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC. The reaction is typically complete within a few hours.

-

-

Workup and Purification:

-

Cool the reaction mixture to room temperature. The product, being highly crystalline, may precipitate out of the solution.

-

If a precipitate forms, collect the solid by vacuum filtration and wash it with cold ethanol.

-

If the product remains in solution, remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or isopropanol to yield pentachlorobenzylidenemalononitrile.

-

Caption: Synthesis of pentachlorobenzylidenemalononitrile via Knoevenagel condensation.

Perkin Reaction: Synthesis of Pentachlorocinnamic Acids

The Perkin reaction provides a method for the synthesis of α,β-unsaturated aromatic acids by the aldol condensation of an aromatic aldehyde with an acid anhydride, in the presence of the alkali salt of the acid.[8][9] Applying this reaction to this compound allows for the synthesis of pentachlorocinnamic acid and its derivatives, which can be valuable precursors for pharmaceuticals and other fine chemicals.

Causality Behind Experimental Choices:

The Perkin reaction typically requires high temperatures (around 180 °C) to proceed.[10] Acetic anhydride is the most commonly used acid anhydride, leading to the formation of the corresponding cinnamic acid. The sodium or potassium salt of the carboxylic acid corresponding to the anhydride (e.g., sodium acetate for acetic anhydride) acts as the base catalyst. The mechanism involves the formation of a carbanion from the anhydride, which then attacks the aldehyde.[10]

Experimental Protocol: Synthesis of Pentachlorocinnamic Acid via the Perkin Reaction

This protocol is based on the classical Perkin reaction conditions.[8]

-

Reaction Setup:

-

In a round-bottom flask, combine this compound (1.0 equivalent), acetic anhydride (2.5 equivalents), and anhydrous potassium acetate (1.0 equivalent).

-

Equip the flask with a reflux condenser fitted with a calcium chloride drying tube.

-

-

Reaction Execution:

-

Heat the reaction mixture in an oil bath at 180 °C for 5-8 hours.

-

-

Workup and Purification:

-

Cool the reaction mixture and add water to hydrolyze the excess acetic anhydride.

-

Boil the mixture to ensure complete hydrolysis and then acidify with dilute hydrochloric acid.

-

The crude pentachlorocinnamic acid will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent, such as aqueous ethanol.

-

II. Synthesis of Heterocyclic Compounds

This compound serves as a valuable starting material for the synthesis of a variety of heterocyclic compounds. The aldehyde functionality provides a reactive handle for condensation reactions with dinucleophiles, leading to the formation of various ring systems. These heterocyclic scaffolds are of significant interest in medicinal chemistry and materials science.[4]

Synthesis of Quinolines

Quinolines are a class of nitrogen-containing heterocyclic compounds that are prevalent in many biologically active molecules and pharmaceuticals.[11][12] The Friedländer synthesis is a classical method for quinoline synthesis, involving the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[13] While this compound itself is not an o-aminoaryl aldehyde, it can be envisioned as a precursor to intermediates that could participate in quinoline synthesis. For instance, a Knoevenagel condensation product of this compound could potentially undergo further reactions to form a quinoline ring.

Synthesis of Pyridazines

Pyridazines are six-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are known to exhibit a range of biological activities.[14][15] A common route to pyridazines involves the condensation of a 1,4-dicarbonyl compound with hydrazine.[15] this compound can be used to generate precursors for such syntheses. For example, a Stetter reaction or a Michael addition involving this compound could lead to a 1,4-dicarbonyl compound, which could then be cyclized with hydrazine.

Illustrative Reaction Pathway:

Sources

- 1. Wittig Reaction [organic-chemistry.org]

- 2. Gewald reaction - Wikipedia [en.wikipedia.org]

- 3. Wittig Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Perkin reaction - Wikipedia [en.wikipedia.org]

- 9. byjus.com [byjus.com]

- 10. Perkin Reaction Mechanism | Perkin Reaction | JEE Chemistry | JEE Main [unacademy.com]

- 11. researchgate.net [researchgate.net]

- 12. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. iipseries.org [iipseries.org]

- 14. Strategy for the synthesis of pyridazine heterocycles and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

An In-Depth Technical Guide to the Mechanism of Action of Pentachlorobenzaldehyde in Derivatization Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of analytical chemistry and drug development, the accurate and sensitive detection of primary amines is a critical endeavor. These compounds, encompassing a wide range of bioactive molecules such as neurotransmitters, pharmaceuticals, and environmental contaminants, often exhibit poor chromatographic behavior and low detector response in their native form. Chemical derivatization presents a powerful strategy to overcome these analytical challenges. Pentachlorobenzaldehyde has emerged as a valuable derivatizing agent, particularly for primary amines, enhancing their volatility, thermal stability, and detectability, especially in gas chromatography (GC) based methods.

This technical guide provides a comprehensive exploration of the mechanism of action of this compound in derivatization reactions. Moving beyond a simple recitation of protocols, this document delves into the underlying chemical principles, offering field-proven insights into the causality behind experimental choices and empowering researchers to optimize their analytical methods.

The Core Mechanism: Schiff Base Formation

The primary mechanism through which this compound derivatizes primary amines is the formation of a Schiff base, also known as an imine.[1][2] This reaction involves the nucleophilic addition of the primary amine to the electrophilic carbonyl carbon of this compound, followed by the elimination of a water molecule to form a stable carbon-nitrogen double bond (C=N).[3][4]

The overall reaction can be represented as:

Ar-CHO + R-NH₂ ⇌ Ar-CH=N-R + H₂O

Where:

-

Ar-CHO is this compound

-

R-NH₂ is a primary amine

-

Ar-CH=N-R is the resulting pentachlorobenzylimine (Schiff base)

The reaction is typically reversible and acid-catalyzed.[4] The electron-withdrawing nature of the five chlorine atoms on the benzene ring of this compound enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the primary amine.

Mechanistic Steps of Schiff Base Formation

The formation of the Schiff base proceeds through a two-step mechanism involving a carbinolamine intermediate.[3]

-

Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine attacks the partially positive carbonyl carbon of this compound. This results in the formation of a zwitterionic intermediate, which quickly undergoes a proton transfer to form a neutral carbinolamine (also known as a hemiaminal).

-

Dehydration: Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, forming a good leaving group (water). The lone pair of electrons on the nitrogen then displaces the water molecule, forming a resonance-stabilized iminium ion. Subsequent deprotonation of the nitrogen atom yields the final Schiff base and regenerates the acid catalyst.

Optimizing Derivatization Efficiency: A Practical Guide

The efficiency of the Schiff base formation is influenced by several key experimental parameters. Understanding and controlling these factors is crucial for achieving complete derivatization and obtaining accurate and reproducible analytical results.

The Critical Role of pH

The pH of the reaction medium is a critical parameter in Schiff base formation.[4] The reaction is acid-catalyzed, but a delicate balance must be maintained.

-

Low pH (highly acidic): At very low pH, the primary amine will be protonated to form an ammonium salt (R-NH₃⁺). This protonation renders the amine non-nucleophilic, thereby inhibiting the initial attack on the carbonyl carbon and slowing down or preventing the reaction.[4]

-

High pH (alkaline): While a higher concentration of the free amine is available, the dehydration step, which involves the protonation of the hydroxyl group of the carbinolamine, is hindered due to the low concentration of protons.[4] An optimized study for the derivatization of biogenic primary alkylamines in wine using pentafluorobenzaldehyde, a close analog of this compound, found that a pH of 12 yielded optimal reaction efficiency.[3] This suggests that for certain analytes and matrices, a basic environment can be favorable, likely by ensuring the amine is in its more nucleophilic free base form.

Field-Proven Insight: The optimal pH is often a compromise and needs to be empirically determined for the specific analyte and sample matrix. A pH range of 4-6 is a common starting point for many Schiff base formations, but as evidenced by the analysis of alkylamines in wine, alkaline conditions can also be highly effective.

Temperature and Reaction Time: The Kinetic Drivers

Temperature and reaction time are interconnected parameters that govern the kinetics of the derivatization reaction.

-

Temperature: Increasing the reaction temperature generally accelerates the rate of reaction. However, excessive heat can lead to the degradation of the analyte or the derivatizing agent, or promote the formation of unwanted byproducts. For the derivatization of amphetamine and methylenedioxyamphetamine, a reaction temperature of 70°C for 30 minutes was found to be optimal.[5]

-

Reaction Time: The reaction must be allowed to proceed for a sufficient duration to ensure complete derivatization of the analyte. Incomplete derivatization can lead to underestimation of the analyte concentration. The optimal reaction time is dependent on the reactivity of the specific amine and the reaction temperature. For the analysis of biogenic amines in wine, a reaction time of 30 minutes at 24°C was sufficient for optimal efficiency.[3]

Self-Validating System: To ensure the completeness of the reaction, it is advisable to perform a time-course study, analyzing the reaction mixture at different time points to determine when the product formation plateaus.

Reagent Concentration: Stoichiometry and Excess

The concentration of this compound should be in stoichiometric excess relative to the expected concentration of the primary amine analyte. This ensures that the reaction is driven towards the formation of the Schiff base product. A study on the derivatization of biogenic amines in wine utilized a this compound concentration of 10 mg/mL.[3]

Expertise & Experience: While a molar excess of the derivatizing agent is necessary, a very large excess should be avoided as it can lead to chromatographic interferences and potential contamination of the analytical instrument. The optimal excess should be determined during method development.

Analytical Applications and Advantages

The derivatization of primary amines with this compound offers several significant advantages for their analysis, particularly by gas chromatography.

Enhanced Volatility and Thermal Stability

Primary amines are often polar and non-volatile, making them unsuitable for direct GC analysis. The resulting pentachlorobenzylimine derivatives are significantly less polar and more volatile, allowing them to be readily analyzed by GC without the need for high elution temperatures that could cause thermal degradation.[4]

Improved Chromatographic Properties

The derivatization process masks the polar amino group, reducing its interaction with active sites on the GC column and in the injection port. This leads to improved peak shape (more symmetrical peaks) and reduced tailing, resulting in better resolution and more accurate quantification.[4]

Increased Detector Sensitivity

The five chlorine atoms in the this compound moiety make the resulting derivatives highly responsive to electron capture detectors (ECD). The ECD is extremely sensitive to halogenated compounds, allowing for the detection of derivatized amines at very low concentrations (picogram levels). This high sensitivity is particularly advantageous for trace analysis in complex matrices such as biological fluids and environmental samples.

Experimental Protocols: A Step-by-Step Methodology

The following protocols provide a general framework for the derivatization of primary amines with this compound. It is essential to optimize these conditions for specific analytes and sample matrices.

Protocol 1: Derivatization of Amphetamine and Methylenedioxyamphetamine in Urine

This protocol is adapted from a validated method for the simultaneous derivatization and extraction of amphetamine (AM) and methylenedioxyamphetamine (MDA) in urine.[6]

Materials:

-

This compound (PFBAY) solution

-

Urine sample

-

Extraction solvent (e.g., isooctane)

-

Sodium hydroxide (NaOH) for pH adjustment

-

Vortex mixer

-

Centrifuge

-

GC-MS system

Procedure:

-

Sample Preparation: To a known volume of urine, add NaOH solution to adjust the pH to a basic level, releasing the free amines.

-

Derivatization and Extraction: Add the extraction solvent containing this compound to the urine sample.

-

Vortex: Vortex the mixture vigorously for a set period to facilitate the extraction and derivatization of the amines into the organic phase.

-

Phase Separation: Centrifuge the sample to separate the organic and aqueous layers.

-

Analysis: Carefully transfer the organic layer to an autosampler vial and inject an aliquot into the GC-MS system.

Protocol 2: Derivatization of Biogenic Amines in Wine

This protocol is based on an optimized method for the analysis of primary alkylamines in wine.[3]

Materials:

-

This compound (PFB) solution (10 mg/mL in a suitable solvent)

-

Wine sample

-

Sodium hydroxide (NaOH) to adjust pH to 12

-

Extraction solvent (e.g., hexane)

-

Reaction vials

-

Shaker or vortex mixer

-

GC-MS system

Procedure:

-

pH Adjustment: Adjust the pH of the wine sample to 12 with NaOH.

-

Derivatization: Add the this compound solution to the pH-adjusted wine sample in a reaction vial.

-

Reaction: Shake or vortex the mixture for 30 minutes at room temperature (24°C).

-

Extraction: Add the extraction solvent (e.g., hexane) and vortex to extract the derivatized amines.

-

Phase Separation: Allow the layers to separate.

-

Analysis: Transfer the organic layer to an autosampler vial for GC-MS analysis.

Quantitative Data Summary

The following table summarizes the performance data for the analysis of various primary amines after derivatization with this compound or its close analog, pentafluorobenzaldehyde.

| Analyte(s) | Matrix | Derivatizing Agent | Reaction Conditions | Analytical Method | Limit of Quantification (LOQ) / Detection (LOD) | Recovery | Reference |

| Amphetamine, Methylenedioxyamphetamine | Urine | This compound | Not specified | GC-MS | 0.25 ng/mL (AM), 1.00 ng/mL (MDA) | Not specified | [6] |

| Biogenic Alkylamines | Wine | Pentafluorobenzaldehyde | pH 12, 24°C, 30 min | GC-MS | 0.048 - 91 mg/L (concentration range) | 81-100% | [3] |

Conclusion: A Powerful Tool for Amine Analysis

This compound serves as a highly effective derivatizing agent for the analysis of primary amines. Its mechanism of action, centered on the formation of stable and volatile Schiff bases, addresses many of the inherent challenges associated with the direct analysis of these compounds. The presence of five chlorine atoms imparts excellent sensitivity for electron capture detection, making it particularly suitable for trace-level analysis.

By understanding the core principles of the derivatization reaction and carefully optimizing key experimental parameters such as pH, temperature, and reaction time, researchers can develop robust and reliable analytical methods. This in-depth technical guide provides the foundational knowledge and practical insights necessary for scientists and drug development professionals to successfully employ this compound derivatization in their analytical workflows, ultimately leading to more accurate and sensitive quantification of primary amines in a variety of complex matrices.

References

-

Gan, B. K., Baugh, D., Liu, R. H., & Walia, A. S. (1991). Simultaneous Analysis of Amphetamine, Methamphetamine, and 3,4-Methylenedioxymethamphetamine (MDMA) in Urine Samples by Solid-Phase Extraction, Derivatization, and Gas Chromatography/Mass Spectrometry. Journal of Forensic Sciences, 36(5), 1331-1341. [Link]

-

Ng, L.-K., Hupe, M., & Harnois, J. (2000). Optimized procedures for analyzing primary alkylamines in wines by pentafluorobenzaldehyde derivatization and GC-MS. Journal of Agricultural and Food Chemistry, 48(8), 3311–3316. [Link]

-

Archana, N. S., & Sujatha, K. (2020). A Short Review: Methodologies for the Synthesis of Schiff's Bases. Indian Journal of Advances in Chemical Science, 8(4), 163-176. [Link]

-

Chemistry LibreTexts. (2020, October 20). 12.6: Reactions of Aldehydes and Ketones with Amines. [Link]

-

Ho, T.-L. (2008). Simultaneous derivatization and extraction of amphetamine and methylenedioxyamphetamine in urine with headspace liquid-phase microextraction followed by gas chromatography-mass spectrometry. Journal of Chromatography A, 1185(2), 158-161. [Link]

-

Namera, A., Yashiki, M., & Kojima, T. (2002). On-fiber derivatization for direct immersion solid-phase microextraction. Part II. Acylation of amphetamine with pentafluorobenzoyl chloride for urine analysis. The Analyst, 127(6), 772-777. [Link]

-

JETIR. (2018). SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. Journal of Emerging Technologies and Innovative Research, 5(1). [Link]

-

Cháfer-Pericás, C., Herráez-Hernández, R., & Campíns-Falcó, P. (2006). Simultaneous derivatization and extraction of primary amines in river water with dynamic hollow fiber liquid-phase microextraction followed by gas chromatography-mass spectrometric detection. Journal of Chromatography A, 1103(1), 158-161. [Link]

-

Hassan, A., et al. (2017). Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry. Analytical Chemistry Insights, 12, 1177390117727533. [Link]

-

Cancho, B., et al. (2002). Determination of aldehydes in drinking water using pentafluorobenzylhydroxylamine derivatization and solid-phase microextraction. Journal of Chromatography A, 943(1), 1-13. [Link]

-

Wan Raihana, W. A., et al. (2011). Stereoselective method development and validation for determination of concentrations of amphetamine-type stimulants and metabolites in human urine using a simultaneous extraction-chiral derivatization approach. Journal of Chromatography B, 879(1), 8-16. [Link]

-

Campbell, N., & Zumwalt, M. (2007). Quantitative Analysis of Amphetamine-Type Drugs by Extractive Benzoylation and LC/MS/MS. Agilent Technologies Application Note. [Link]

-

Liu, Y., et al. (2020). Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue. Journal of Chromatography B, 1152, 122241. [Link]

-

Bourgeois, C., et al. (2018). pH, concentration, DNPH derivatization reaction time and temperature... ResearchGate. [Link]

-

Hameed, A., et al. (2022). Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine. ACS Omega, 7(40), 35843-35857. [Link]

-

Fochi, M., & Bernardi, L. (2016). Schiff Bases: A Short Survey on an Evergreen Chemistry Tool. Molecules, 21(11), 1595. [Link]

-